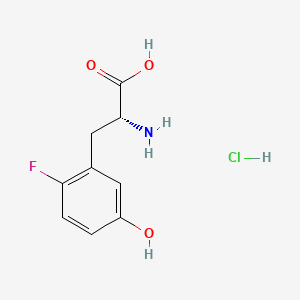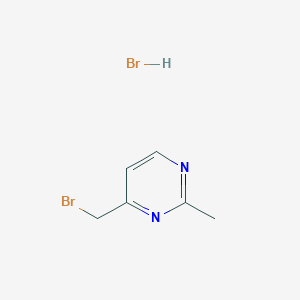
4-(Bromomethyl)-2-methylpyrimidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-methylpyrimidine hydrobromide is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a bromomethyl group attached to a pyrimidine ring, which is further substituted with a methyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for diverse chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylpyrimidine hydrobromide typically involves the bromomethylation of 2-methylpyrimidine. This can be achieved through the reaction of 2-methylpyrimidine with formaldehyde and hydrobromic acid under controlled conditions. The reaction proceeds via the formation of an intermediate bromomethylated pyrimidine, which is then hydrobrominated to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)-2-methylpyrimidine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a methylated pyrimidine.
Substitution: The bromomethyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: 4-(Bromomethyl)-2-methylpyrimidine-5-carboxylic acid.
Reduction: 2-Methylpyrimidine.
Substitution: 4-(Hydroxymethyl)-2-methylpyrimidine or 4-(Aminomethyl)-2-methylpyrimidine.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-methylpyrimidine hydrobromide finds applications in various scientific research areas, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of nucleotide analogs and their interactions with biological systems.
Medicine: It may be utilized in the development of pharmaceuticals, particularly those targeting nucleic acid-related processes.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
4-(Bromomethyl)-2-methylpyrimidine hydrobromide is similar to other bromomethylated pyrimidines, such as 4-(Bromomethyl)pyrimidine and 4-(Bromomethyl)benzoic acid. its unique structure, with the additional methyl group on the pyrimidine ring, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparación Con Compuestos Similares
4-(Bromomethyl)pyrimidine
4-(Bromomethyl)benzoic acid
4-(Bromomethyl)aniline
Propiedades
Fórmula molecular |
C6H8Br2N2 |
|---|---|
Peso molecular |
267.95 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-methylpyrimidine;hydrobromide |
InChI |
InChI=1S/C6H7BrN2.BrH/c1-5-8-3-2-6(4-7)9-5;/h2-3H,4H2,1H3;1H |
Clave InChI |
JYWICEIXLTZOFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=N1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


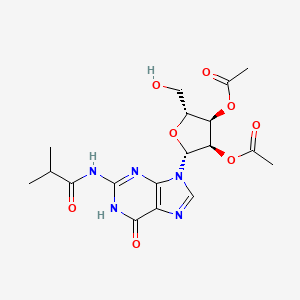
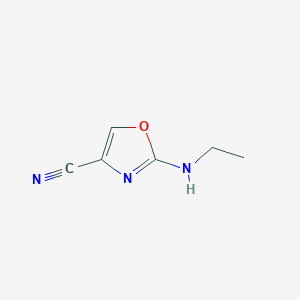
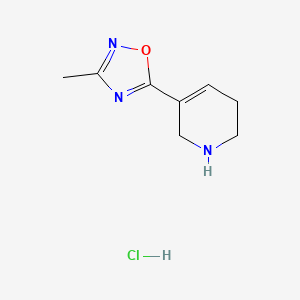

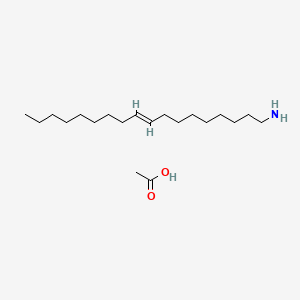
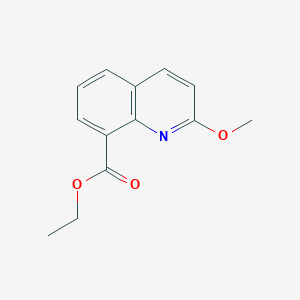
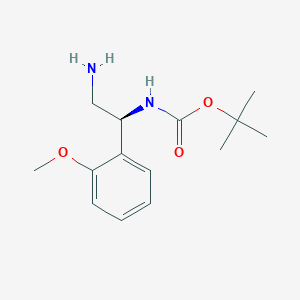
![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)

![N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide](/img/structure/B15329815.png)
![2-({[5-(Acetylamino)-2-methoxyphenyl]sulfonyl}amino)-3-phenylpropanoic acid](/img/structure/B15329821.png)

